molecular formula C16H22BrN5O3 B13438051 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide

3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide

Katalognummer: B13438051
Molekulargewicht: 412.28 g/mol
InChI-Schlüssel: XJCDGSZMNBXHLV-JHMJKTBASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is a complex organic compound with a unique structure that includes a triazole ring and a quaternary ammonium group

Vorbereitungsmethoden

The synthesis of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl group and the formation of the ethylideneamino linkage. The final step involves the quaternization of the nitrogen atom to form the trimethylazanium group, followed by the addition of bromide to complete the compound.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced, particularly at the ethylideneamino linkage, resulting in the formation of amine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Wirkmechanismus

The mechanism of action of 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other triazole derivatives and quaternary ammonium compounds. Compared to these, 3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide is unique due to its combination of a triazole ring and a quaternary ammonium group, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 1,2,4-Triazole derivatives
  • Quaternary ammonium salts
  • Phenyl-substituted triazoles

This unique combination makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H22BrN5O3

Molekulargewicht

412.28 g/mol

IUPAC-Name

3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide

InChI

InChI=1S/C16H22N5O3.BrH/c1-12(19-24-11-5-10-21(2,3)4)13-6-8-14(9-7-13)20-15(22)17-18-16(20)23;/h6-9H,5,10-11H2,1-4H3;1H/q+1;/p-1/b19-12-;

InChI-Schlüssel

XJCDGSZMNBXHLV-JHMJKTBASA-M

Isomerische SMILES

C/C(=N/OCCC[N+](C)(C)C)/C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-]

Kanonische SMILES

CC(=NOCCC[N+](C)(C)C)C1=CC=C(C=C1)N2C(=O)N=NC2=O.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.